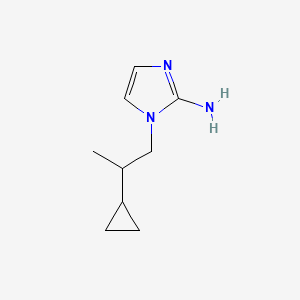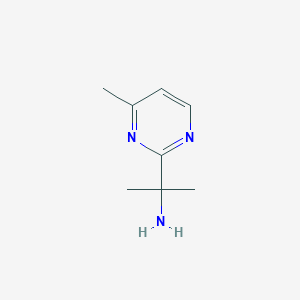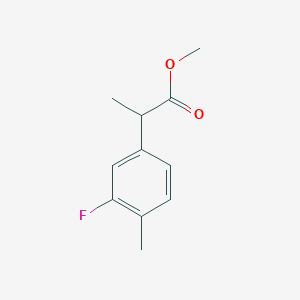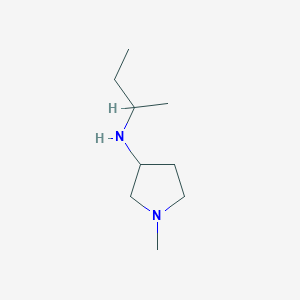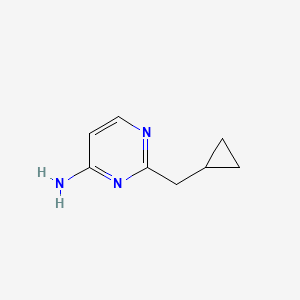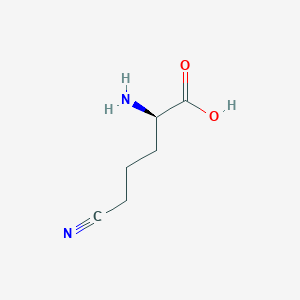
1-Benzothiophen-5-ylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzothiophen-5-ylhydrazine is an organic compound with the molecular formula C8H8N2S It belongs to the class of benzothiophenes, which are sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiophen-5-ylhydrazine can be synthesized through several methods. One common approach involves the reaction of benzothiophene with hydrazine under specific conditions. For instance, benzothiophene can be treated with hydrazine hydrate in the presence of a catalyst to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. These methods may include the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophen-5-ylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thiols.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
1-Benzothiophen-5-ylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Benzothiophen-5-ylhydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. This reactivity is crucial for its role in organic synthesis and potential biological activities .
Comparison with Similar Compounds
Benzothiophene: A parent compound with similar structural features but lacking the hydrazine group.
Thiophene: A simpler sulfur-containing heterocycle.
Benzothiazole: Another sulfur-containing heterocycle with a nitrogen atom in the ring.
Uniqueness: 1-Benzothiophen-5-ylhydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1-benzothiophen-5-ylhydrazine |
InChI |
InChI=1S/C8H8N2S/c9-10-7-1-2-8-6(5-7)3-4-11-8/h1-5,10H,9H2 |
InChI Key |
UUGVQBSULCZZTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


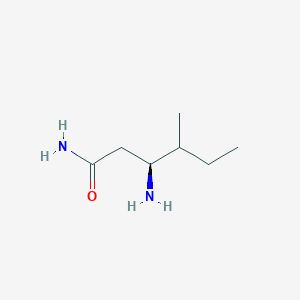
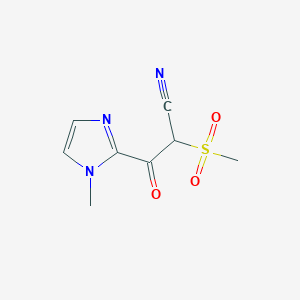
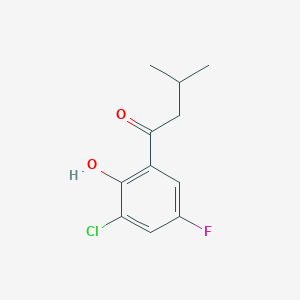

![2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B13316457.png)

